![molecular formula C11H9NO4 B144651 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 137247-85-9](/img/structure/B144651.png)
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
“2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid” is an organic compound with the empirical formula C11H9NO4 . It belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Molecular Structure Analysis
The molecular weight of “2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid” is 219.19 . The SMILES string representation of its structure isCCN1C(=O)c2ccc(cc2C1=O)C(O)=O
.
Scientific Research Applications
Pharmaceutical Synthesis
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to forming isoindoline derivatives , which are a core component of many therapeutic agents. These derivatives can be tailored to interact with biological targets, potentially leading to new treatments for various diseases .
Herbicide Development
The compound’s reactivity makes it suitable for creating herbicides. By incorporating it into the molecular structure of herbicidal agents, researchers can develop products that target specific enzymes or growth pathways in weeds, thus preventing crop damage effectively .
Colorants and Dyes
Due to its aromatic structure, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid can be used to synthesize colorants and dyes. These compounds can be applied in textile manufacturing, providing vibrant and long-lasting colors .
Polymer Additives
This compound can enhance the properties of polymers. As an additive, it can improve the thermal stability, durability, and colorfastness of plastic materials, making them more suitable for various industrial applications .
Organic Synthesis
In organic chemistry, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid serves as a building block for constructing complex organic molecules. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of diverse organic compounds .
Photochromic Materials
The compound’s structure is ideal for developing photochromic materials. These materials change color when exposed to light, which has applications in smart windows, sunglasses, and optical devices .
Safety and Hazards
According to Sigma-Aldrich, the compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Mode of Action
As a derivative of tyrosine, it may interact with biological targets in a similar manner to other tyrosine derivatives .
properties
IUPAC Name |
2-ethyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDMAFJLDZEKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351706 |
Source
|
Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
137247-85-9 |
Source
|
Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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